molecular formula C2H6BCl3S B052054 Boron trichloride methyl sulfide complex CAS No. 5523-19-3

Boron trichloride methyl sulfide complex

Cat. No. B052054
CAS RN: 5523-19-3
M. Wt: 179.3 g/mol
InChI Key: YNDYUDLLOGOQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron trichloride methyl sulfide complex, also known as Dimethyl sulfide-trichloroborane or Trichloroborane-methyl sulfide, is a chemical compound with the formula (CH3)2S · BCl3 . It is a convenient reagent for dealkylation of aryl ethers .


Molecular Structure Analysis

The molecular structure of Boron trichloride methyl sulfide complex is represented by the linear formula (CH3)2S · BCl3 . It has a molecular weight of 179.30 .


Physical And Chemical Properties Analysis

Boron trichloride methyl sulfide complex is an off-white to beige powder . It has a melting point of 88-90 °C (lit.) . The density of the compound when in a 2.0 M solution in methylene chloride is 1.344 g/mL at 25 °C .

Scientific Research Applications

Organometallic Compound

Boron Trichloride Methyl Sulfide Complex is one of numerous organometallic compounds . Organometallics are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Antioxidant

This compound is a strong antioxidant that inhibits lipid peroxidation . This property makes it useful in biological and medical research, particularly in studies related to oxidative stress and cellular damage.

Anti-inflammatory Agent

The Boron Trichloride Methyl Sulfide Complex has anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases or conditions.

HIV Replication Inhibitor

Interestingly, this compound can inhibit the replication of HIV . This opens up potential avenues for research in antiviral therapies, particularly for HIV/AIDS.

Catalyst and Lewis Acid

The compound serves as a catalyst and a Lewis acid . It is used in various chemical reactions, enhancing the rate and efficiency of these reactions.

Preparation of Methyl Esters of Fatty Acids

Boron trichloride is a general reagent for the cleavage of a wide range of ether and acetal protecting groups . It is used for preparing methyl esters of fatty acids and for transesterification of triglycerides .

Safety and Hazards

Boron trichloride methyl sulfide complex is classified as a Skin Corr. 1B, which means it causes severe skin burns and eye damage . It is also classified as Carc. 2, indicating that it is suspected of causing cancer . Furthermore, it is classified as STOT SE 3, meaning it may cause respiratory irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and dust masks .

properties

IUPAC Name

trichloro(dimethylsulfonio)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYUDLLOGOQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583460
Record name Trichloro[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Boron trichloride methyl sulfide complex
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20365
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trichloro(dimethylsulfonio)boranuide

CAS RN

5523-19-3
Record name Trichloro[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron trichloride methyl sulfide complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.